BF3DNCA methyl ester
Description
BF3DNCA methyl ester, also known as Herkinorin this compound, is a semi-synthetic opioid analgesic derived from Salvinorin A, a natural diterpenoid found in Salvia divinorum. Herkinorin exhibits significant pharmacological selectivity as a μ-opioid receptor agonist, demonstrating over 100-fold higher affinity for μ-opioid receptors and 50-fold lower affinity for κ-opioid receptors compared to Salvinorin A . This enhanced selectivity positions it as a valuable compound for studying opioid receptor signaling and pain modulation. Its methyl ester functional group contributes to its stability and bioavailability, distinguishing it structurally from its parent compound.
Properties
IUPAC Name |
methyl 9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDQMXRFUVDCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: BF3DNCA methyl ester can be synthesized through a two-stage process involving boron trifluoride and methyl alcohol. The first stage involves the treatment of boron trifluoride with an alkali such as sodium hydroxide in methanol, followed by heating. This step is often referred to as saponification or transesterification. The second stage involves heating the mixture with boron trifluoride and methanol to convert free fatty acids to methyl esters .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of boron trifluoride as a catalyst. This method is suitable for oils containing fatty acids with unusual structures, such as conjugated unsaturation, hydroxyl or epoxy groups, and cyclopropenes .
Chemical Reactions Analysis
Analysis of Search Results
The provided sources extensively discuss various methyl esters, their synthesis, and reactions, including:
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Lignin-derived methyl esters via oxidative cleavage and Cu-catalyzed pathways .
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Methyl ester cleavage mechanisms (e.g., LiI/SN2 reactions) .
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Synthesis protocols for amino acid methyl esters , fatty acid methyl esters (FAMEs) , and biodiesel .
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Toxicity and industrial applications of methyl acrylate derivatives .
Nomenclature Issues
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BF3DNCA does not align with standard IUPAC naming conventions. The abbreviation may refer to a specialized or internal code (e.g., a pharmaceutical candidate or research compound).
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Possible typos or misinterpretations (e.g., "BF₃" could denote boron trifluoride, but "DNCA" lacks defined chemical relevance).
Scope of Available Literature
The search results emphasize widely studied methyl esters (e.g., decanoate , acrylate , and biodiesel precursors ). Niche or proprietary compounds like BF3DNCA methyl ester may not be publicly documented.
Recommendations for Further Research
To investigate this compound, consider the following steps:
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Verify the Compound’s Identity :
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Confirm the correct IUPAC name, CAS number, or structural formula.
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Cross-reference databases like SciFinder, Reaxys, or PubChem.
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Explore Patent Literature :
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Proprietary compounds are often disclosed in patents (e.g., USPTO, Espacenet).
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Contact Academic or Industrial Experts :
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Direct inquiry to researchers in organometallic chemistry or specialty ester synthesis may yield unpublished data.
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General Insights on Methyl Ester Reactivity
While this compound-specific data is unavailable, the search results highlight common reaction pathways for methyl esters :
Scientific Research Applications
BF3DNCA methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Biology: The compound is utilized in the study of biological processes and as a tool for modifying biological molecules.
Industry: It is employed in the production of various industrial chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of BF3DNCA methyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of boron trifluoride, which enhances its ability to participate in various chemical transformations .
Comparison with Similar Compounds
Table 1: Receptor Affinity and Selectivity
| Compound | μ-Opioid Affinity (Relative to Salvinorin A) | κ-Opioid Affinity (Relative to Salvinorin A) | Key Applications |
|---|---|---|---|
| Salvinorin A | 1x (Baseline) | 1x (Baseline) | Psychotropic research |
| Herkinorin this compound | >100x higher | 50x lower | Analgesic development, μ-opioid studies |
Herkinorin’s reduced κ-opioid activity minimizes dysphoric side effects associated with κ agonism, making it a promising candidate for pain management . In contrast, Salvinorin A’s potent κ-opioid activation limits its therapeutic utility due to hallucinogenic effects.
Structural Comparison: Methyl Esters in Diverse Contexts
While Herkinorin this compound is pharmacologically distinct, its methyl ester moiety is a common feature in organic and analytical chemistry. Below are examples of structurally analogous methyl esters with divergent applications:
Table 2: Methyl Esters in Research and Industry
These compounds highlight the versatility of methyl esters in stabilizing carboxylic acids, enhancing volatility for GC-MS analysis, or serving as synthetic intermediates. However, Herkinorin this compound is unique in its opioid receptor targeting, underscoring the functional diversity of this chemical group.
Research Implications and Limitations
Comparisons with Salvinorin A rely on relative affinity ratios rather than absolute Ki or EC50 values, necessitating further quantitative studies. Structural analogs like fatty acid or resin-derived methyl esters, while chemically related, lack pharmacological overlap, emphasizing the need for domain-specific evaluations.
Q & A
Q. What analytical techniques validate methyl ester purity and composition in academic studies?
- GC-MS Analysis : Quantify methyl ester content via fatty acid methyl ester (FAME) profiling (e.g., Table 4 in ). Detect enantiomeric purity using chiral chromatography (e.g., Chiralpak IA column with fluorescence detection) .
- Kinetic Modeling : Validate reaction mechanisms using universal kinetic models (e.g., two-step transesterification simulations compared to experimental FAME concentration data) .
Q. How are experimental yields calculated and discrepancies addressed in methyl ester synthesis?
- Yield Calculation : Compare theoretical vs. actual moles of product (e.g., 71% yield due to evaporation losses in methyl salicylate synthesis). Use extraction techniques (e.g., ether) to isolate esters from byproducts like acetic acid and water .
- Error Mitigation : Replicate experiments under standardized conditions (e.g., three repetitions per trial) to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data across biodiesel blend studies?
- Case Study : Compare engine performance metrics (e.g., emissions, efficiency) for diesel–methyl ester–ethanol blends ( ) vs. tomato seed methyl ester blends with exhaust gas recirculation ().
- Statistical Resolution : Apply response surface methodology (RSM) to identify confounding variables (e.g., hydrous ethanol content) and refine predictive models .
Q. What strategies address multi-variable interactions in methyl ester production?
- Taguchi S/N Ratios : Use signal-to-noise ratios to rank parameter influence (e.g., catalyst concentration > temperature > catalyst type > molar ratio in rapeseed methyl ester optimization) .
- Multi-Objective Optimization : Combine RSM with ANOVA to balance yield, cost, and energy efficiency (e.g., double-pipe static mixer reactor designs in ).
Q. How are computational models validated against experimental methyl ester data?
- Kinetic Validation : Simulate FAME concentration curves using universal kinetic models and compare to experimental GC-MS results (e.g., Figure 3 in ).
- Parameter Sensitivity Analysis : Identify rate-limiting steps (e.g., acyl migration in two-step transesterification) to refine model accuracy .
Methodological Guidelines
- Experimental Reproducibility : Document control parameters (e.g., catalyst purity in Table 3 of ) and use software tools (e.g., QUALITEK-4) for Taguchi analysis .
- Data Contradiction Analysis : Cross-reference primary sources (e.g., engine emission studies vs. synthetic yield data) while adhering to citation standards ().科研基础-如何做好中英文参考文献03:23

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

